

An In-depth Technical Guide to 3-Pyrazolidinone Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Pyrazolidinone hydrochloride

Cat. No.: B160390

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical entities is paramount. This guide provides a detailed overview of **3-Pyrazolidinone hydrochloride**, covering its structure, properties, synthesis, and characterization.

Core Properties and Structure

3-Pyrazolidinone hydrochloride is a heterocyclic organic compound.[1][2] It is characterized by a five-membered ring containing two adjacent nitrogen atoms and a carbonyl group.[1] The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous solutions, a desirable characteristic for pharmaceutical applications.[1] This compound is typically a white to off-white or pale yellow crystalline solid or powder and is soluble in water and alcohol.[1][2]

Chemical Structure

The structure of **3-Pyrazolidinone hydrochloride** consists of the pyrazolidinone ring protonated and associated with a chloride ion.

Caption: Chemical structure of **3-Pyrazolidinone hydrochloride**.

Physicochemical Data

A summary of the key identifiers and properties of **3-Pyrazolidinone hydrochloride** is provided in the table below.

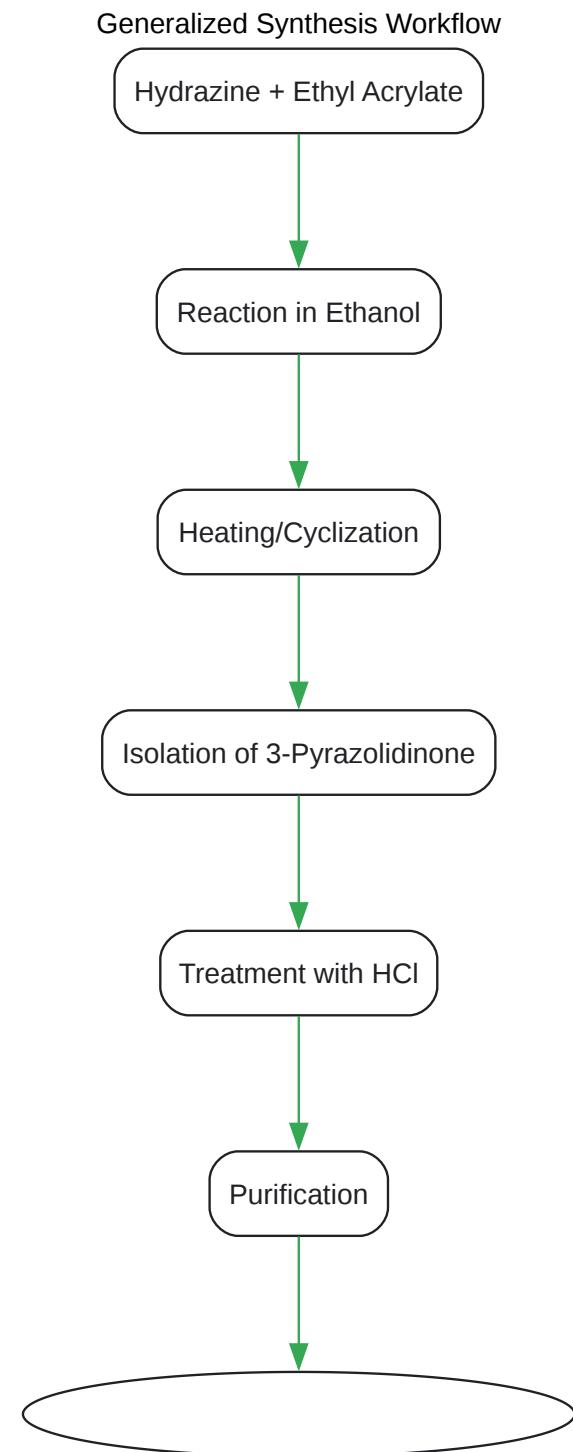
Property	Value	Reference(s)
Molecular Formula	C ₃ H ₇ ClN ₂ O	[1] [3]
Molecular Weight	122.55 g/mol	[3]
CAS Number	1752-88-1	[3]
Appearance	White to off-white or pale yellow powder/crystals	[1] [2]
Solubility	Soluble in water and alcohol	[1]
IUPAC Name	pyrazolidin-3-one;hydrochloride	
InChI	InChI=1S/C3H6N2O.CIH/c6-3-1-2-4-5-3;/h4H,1-2H2, (H,5,6);1H	[1]
SMILES	O=C1CCNN1.CI	[2]

Synthesis Protocol

A general method for the preparation of 3-pyrazolidones involves the cyclization of a β -hydrazinopropanoic acid derivative. A representative synthesis for **3-Pyrazolidinone hydrochloride** is outlined below. This is a generalized protocol based on methods for similar compounds.

Experimental Protocol: Synthesis of 3-Pyrazolidinone

A plausible synthetic route to 3-pyrazolidinone is through the reaction of hydrazine with ethyl acrylate to form a pyrazolidinone precursor, followed by cyclization. The hydrochloride salt can then be formed by treatment with hydrochloric acid.


Materials:

- Hydrazine hydrate
- Ethyl acrylate

- Ethanol
- Hydrochloric acid (concentrated or as a solution in a suitable solvent)
- Diethyl ether (or other suitable anti-solvent)

Procedure:

- Reaction: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydrazine hydrate in ethanol.
- Slowly add ethyl acrylate to the solution. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.
- After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
- Cyclization: Cool the reaction mixture. The cyclization to form 3-pyrazolidinone may occur spontaneously upon heating or may require the addition of a base or acid catalyst, followed by heating.
- Isolation: After cyclization, cool the reaction mixture. The product may precipitate upon cooling or require concentration of the solvent under reduced pressure. The crude product can be collected by filtration.
- Salt Formation: Dissolve the crude 3-pyrazolidinone in a minimal amount of a suitable solvent (e.g., ethanol).
- Slowly add a stoichiometric amount of hydrochloric acid.
- The hydrochloride salt will precipitate from the solution. The precipitation can be enhanced by the addition of an anti-solvent like diethyl ether.
- Purification: Collect the **3-Pyrazolidinone hydrochloride** by filtration, wash with a small amount of cold solvent, and dry under vacuum. The product can be further purified by recrystallization.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **3-Pyrazolidinone hydrochloride**.

Structural Characterization

The identity and purity of synthesized **3-Pyrazolidinone hydrochloride** would be confirmed using standard analytical techniques. While a complete set of publicly available spectral data is not readily available, the expected results are summarized below.

Expected Spectroscopic Data

Technique	Expected Observations
¹ H NMR	Signals corresponding to the two methylene (-CH ₂ -) groups and the amine (-NH and -NH ₂ ⁺) protons. The methylene protons would likely appear as triplets due to coupling with each other. The amine protons may appear as broad singlets and their chemical shift could be dependent on the solvent and concentration.
¹³ C NMR	A signal for the carbonyl carbon (C=O) in the downfield region (around 170-180 ppm), and signals for the two methylene carbons (-CH ₂ -) in the aliphatic region.
Infrared (IR) Spec.	Characteristic absorption bands for the N-H stretch (likely broad due to the ammonium salt) around 3200-3400 cm ⁻¹ , C-H stretch just below 3000 cm ⁻¹ , and a strong carbonyl (C=O) stretch around 1650-1700 cm ⁻¹ .
Mass Spec. (MS)	The mass spectrum would be expected to show the molecular ion peak for the free base (C ₃ H ₆ N ₂ O) at m/z = 86.05.

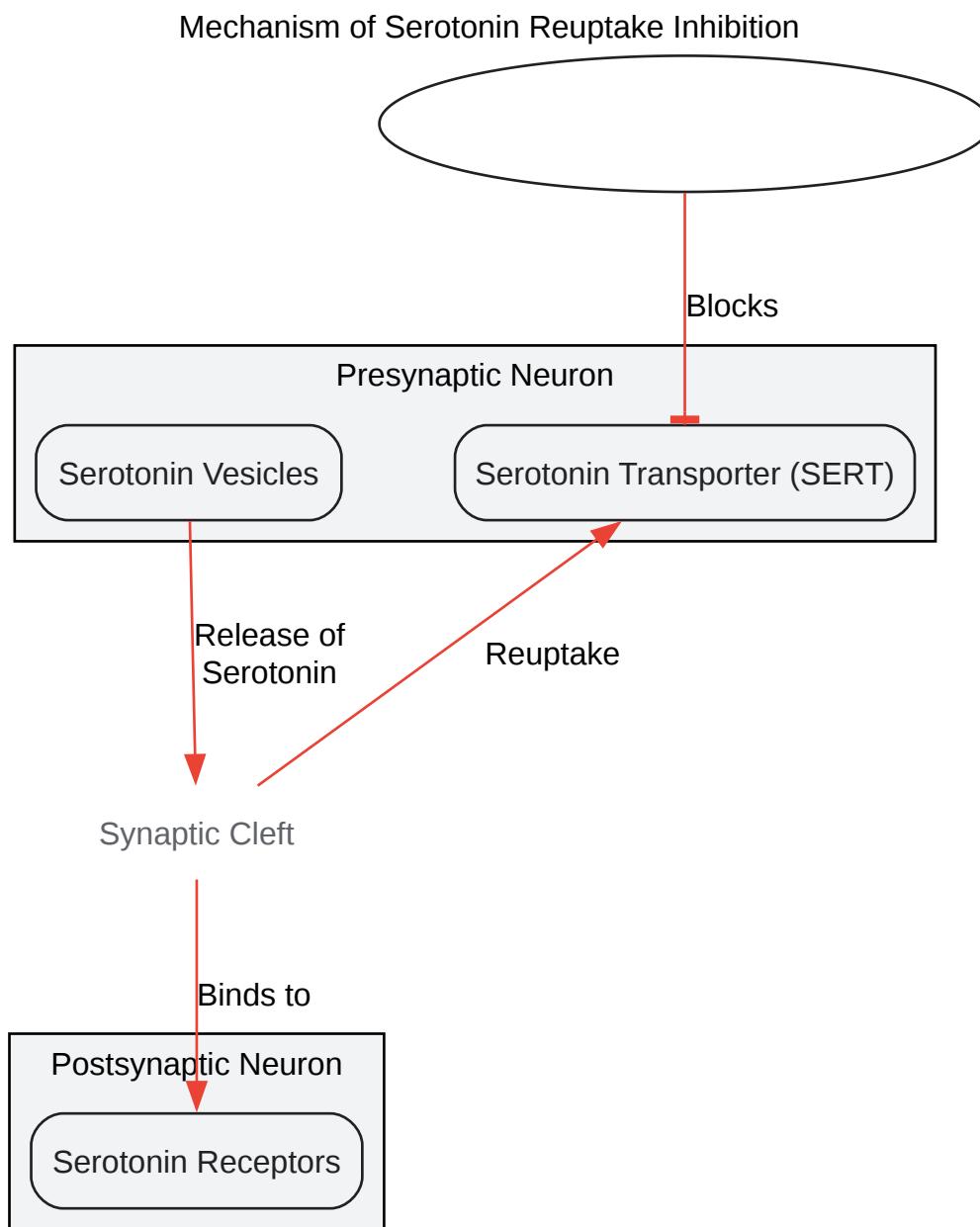
General Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Prepare a solution of the sample in a deuterated solvent (e.g., D₂O or DMSO-d₆).
- Transfer the solution to an NMR tube.

- Acquire ^1H and ^{13}C NMR spectra using a standard NMR spectrometer.
- Process the data (Fourier transform, phase correction, and baseline correction) and analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

Infrared (IR) Spectroscopy:


- Prepare the sample as a KBr pellet or as a thin film on a salt plate (for solids), or in a suitable solvent for liquid analysis.
- Obtain the IR spectrum using an FTIR spectrometer.
- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

- Dissolve the sample in a suitable volatile solvent.
- Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with a chromatographic system).
- Acquire the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
- Analyze the mass-to-charge ratio of the resulting ions to determine the molecular weight and fragmentation pattern of the compound.

Potential Biological Activity

Some commercial suppliers note that 4,5-dihydro-1H-pyrazol-3-ol hydrochloride (a synonym for **3-Pyrazolidinone hydrochloride**) is a potent inhibitor of the uptake and transport of serotonin in the rat brain.^[1] This suggests a potential role as a serotonin reuptake inhibitor (SRI). SRIs are a well-known class of drugs used in the treatment of depression and other mood disorders. They act by blocking the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft. However, detailed studies confirming this specific mechanism for **3-Pyrazolidinone hydrochloride** are not widely available in the scientific literature.

[Click to download full resolution via product page](#)

Caption: Generalized mechanism of serotonin reuptake inhibition at the synapse.

In conclusion, **3-Pyrazolidinone hydrochloride** is a compound of interest for its potential applications in medicinal chemistry. While its fundamental properties are well-documented,

further public research is needed to fully detail its experimental characterization and to substantiate its purported biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1752-88-1: 3-PYRAZOLIDINONE HYDROCHLORIDE | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. 3-Pyrazolidinone, 1-phenyl- [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Pyrazolidinone Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b160390#3-pyrazolidinone-hydrochloride-structure-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com